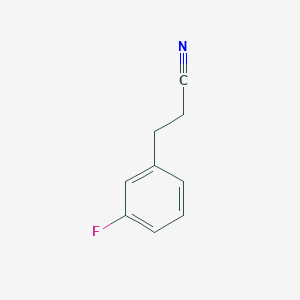

3-(3-Fluorophenyl)propanenitrile

説明

Significance within Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 3-(3-Fluorophenyl)propanenitrile serves as a versatile building block. ontosight.ai Nitriles, as a functional group, are valuable intermediates because they can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. libretexts.orglibretexts.orgresearchgate.net The presence of the fluorophenyl group further enhances its utility, allowing for the introduction of fluorine into more complex molecular architectures. tandfonline.com This is particularly significant in medicinal chemistry, where the incorporation of fluorine can dramatically alter a molecule's biological activity. tandfonline.comnih.gov

The strategic placement of a fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. tandfonline.comresearchgate.net For instance, the substitution of a hydrogen atom with fluorine can block metabolic oxidation by cytochrome P450 enzymes, thereby prolonging the drug's half-life. nih.govresearchgate.net The electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. tandfonline.com Consequently, this compound is investigated as a precursor for the synthesis of novel therapeutic agents. ontosight.aiontosight.ai

Structural Features and their Academic Implications

The key structural features of this compound are the nitrile group (-C≡N) and the 3-fluorophenyl group.

The Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic. libretexts.orglibretexts.org This makes it susceptible to attack by nucleophiles, forming the basis for a wide range of chemical transformations. libretexts.org For example, it can undergo hydrolysis to form carboxylic acids, reduction to primary amines, or react with Grignard reagents to yield ketones. libretexts.org This reactivity makes nitriles like this compound valuable precursors in multi-step syntheses. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H8FN | chemicalbook.comchemicalbook.com |

| Molecular Weight | 149.16 g/mol | chemicalbook.comchemicalbook.com |

| CAS Number | 25468-87-5 | chemicalbook.comchemicalbook.com |

| Physical Form | Liquid | sigmaaldrich.cn |

| Purity | Typically ≥97% | sigmaaldrich.cncymitquimica.com |

Overview of Current Research Trajectories

Current research involving this compound and related fluorinated compounds is largely focused on the development of new bioactive molecules. tandfonline.comnih.gov Scientists are exploring its use as a key intermediate in the synthesis of a variety of compounds, including potential drug candidates. The rationale behind this research lies in the well-documented benefits of incorporating fluorine into pharmaceuticals. tandfonline.comnih.govresearchgate.net

One significant area of investigation is its potential role as a precursor in drug discovery. incb.org The ability to introduce a fluorophenyl moiety via this building block is of high interest to medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. tandfonline.com Research is ongoing to discover novel reaction pathways and synthetic methodologies that utilize this compound to create complex molecular structures with desired biological activities. The versatility of the nitrile group, coupled with the advantageous properties of the fluorine atom, ensures that this compound will continue to be a compound of interest in the academic and industrial research communities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3-fluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQZIMFMEVQRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437412 | |

| Record name | 3-(3-fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-87-5 | |

| Record name | 3-Fluorobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluorophenyl Propanenitrile

Established Synthetic Routes

The synthesis of 3-(3-Fluorophenyl)propanenitrile can be achieved through several chemical transformations. The most prominently documented method involves the use of cyanide as a nucleophile to displace a leaving group on a suitable precursor. However, alternative pathways are also conceptually viable, offering different approaches to the target molecule.

Cyanide-Based Synthesis from Halogenated Precursors

The most direct and widely cited method for the preparation of this compound is the nucleophilic substitution of a halogenated precursor with a cyanide salt. chemicalbook.com This reaction is a classic example of a Williamson ether synthesis-type reaction, but for the formation of a carbon-carbon bond to a nitrile group.

A specific example of this synthesis involves the reaction of 3-Fluorophenethyl bromide with sodium cyanide. chemicalbook.com In a typical procedure, 3-Fluorophenethyl bromide is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium cyanide is then added, and the mixture is heated to facilitate the substitution reaction. The reaction is typically carried out under an inert atmosphere, for instance, under argon, to prevent unwanted side reactions. chemicalbook.com After several hours of heating, the reaction mixture is worked up to isolate the desired product. This workup usually involves partitioning the mixture between an organic solvent and water, followed by extraction and purification of the organic layer. chemicalbook.com

Alternative Synthetic Pathways

One plausible alternative begins with 3-fluorobenzaldehyde. This could involve a Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, followed by reduction of the resulting unsaturated nitrile. This two-step process would first extend the carbon chain and introduce the nitrile functionality, and the subsequent reduction would saturate the carbon-carbon double bond to yield the final product.

Another potential route could start from 3-fluorobenzyl alcohol. This alcohol could be converted to the corresponding halide, 3-fluorobenzyl chloride or bromide, which can then be reacted with a cyanide source. This would yield 3-fluorophenylacetonitrile. The final step would then be the addition of a one-carbon unit, for example, through alkylation of the benzylic position with a methyl halide, to give this compound.

Precursor Compounds in this compound Synthesis

Role of 3-Fluorophenethyl Bromide

In the established cyanide-based synthesis, 3-Fluorophenethyl bromide serves as the electrophilic partner in the reaction. chemicalbook.com The bromine atom, being a good leaving group, is susceptible to nucleophilic attack by the cyanide ion. The presence of the fluorine atom on the phenyl ring at the meta position influences the electronic properties of the molecule but does not directly participate in the substitution reaction. The two-carbon chain separating the phenyl ring from the bromine atom is crucial for the formation of the propanenitrile structure.

Utilization of Sodium Cyanide

Sodium cyanide is the primary source of the nitrile group in the most common synthetic route. chemicalbook.com As a salt of a strong base (hydroxide) and a weak acid (hydrocyanic acid), its solution in polar aprotic solvents provides a high concentration of the cyanide anion (CN⁻). The cyanide anion is a potent nucleophile, readily attacking the electrophilic carbon atom attached to the bromine in 3-fluorophenethyl bromide to form a new carbon-carbon bond and displace the bromide ion.

Reaction Conditions and Optimization Strategies

The efficiency and success of the synthesis of this compound are highly dependent on the reaction conditions and the strategies employed to optimize the process.

In the synthesis from 3-Fluorophenethyl bromide and sodium cyanide, specific conditions have been reported to give a high yield. A reaction conducted in N,N-dimethylformamide (DMF) at a temperature of 60°C for 16 hours under an inert atmosphere has been shown to produce the desired product in an 87% yield. chemicalbook.com

Table 1: Reported Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-Fluorophenethyl bromide | chemicalbook.com |

| Reagent | Sodium Cyanide | chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | chemicalbook.com |

| Temperature | 60°C | chemicalbook.com |

| Reaction Time | 16 hours | chemicalbook.com |

| Atmosphere | Inert (Argon) | chemicalbook.com |

| Yield | 87% | chemicalbook.com |

Optimization of such a reaction can involve several strategies. The choice of solvent is critical; polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they solvate the cation (Na⁺) while leaving the cyanide anion relatively free and highly reactive. The reaction temperature is another key parameter that can be adjusted to balance the reaction rate and the occurrence of side reactions. Higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of impurities.

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be an effective optimization strategy, particularly if the reaction were to be carried out in a biphasic system (e.g., an organic solvent and water). numberanalytics.comcrdeepjournal.orgbiomedres.us The phase-transfer catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the halogenated precursor is dissolved, thereby increasing the reaction rate. This can allow for milder reaction conditions and potentially reduce the need for strictly anhydrous solvents.

Furthermore, the molar ratio of the reactants can be optimized. Using a slight excess of sodium cyanide can help to drive the reaction to completion. However, a large excess should be avoided due to the toxicity of cyanide and the potential for complicating the purification process.

Purification Techniques for Academic Synthesis

In a laboratory setting, achieving a high degree of purity for this compound is paramount for ensuring the success of subsequent reactions and for accurate analytical characterization. The primary method for the purification of this compound, following its synthesis, is flash column chromatography.

One established protocol involves the use of silica (B1680970) gel (SiO₂) as the stationary phase. The crude product, typically a liquid, is loaded onto the column and eluted with a solvent system of increasing polarity. A common mobile phase gradient starts with 5% ethyl acetate (B1210297) (EtOAc) in hexanes, which is gradually increased to 30% EtOAc in hexanes. This gradient effectively separates the desired product from starting materials and byproducts. Under these conditions, this compound is isolated as a colorless oil. This technique has been reported to yield the product with a purity of 87%. chemicalbook.com

The effectiveness of the purification can be monitored by thin-layer chromatography (TLC) during the column chromatography process. Spectroscopic methods, such as ¹H-NMR, are then used to confirm the structure and assess the purity of the final product.

Table 1: Purification Parameters for this compound

| Parameter | Details |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in Hexanes |

| Isolated Form | Colorless Oil |

| Reported Yield | 87% |

| Reference | chemicalbook.com |

Gram-Scale Synthesis Considerations

Transitioning the synthesis of this compound from a milligram to a gram scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and reproducibility.

A common laboratory-scale synthesis involves the reaction of 3-fluorophenethyl bromide with sodium cyanide in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com When scaling up this reaction, several factors require close attention:

Reagent Handling and Safety: Sodium cyanide is highly toxic. Its use on a larger scale necessitates stringent safety protocols, including adequate ventilation and proper personal protective equipment. The potential release of hydrogen cyanide gas, particularly during workup under acidic conditions, is a significant hazard that must be mitigated. This inherent risk often leads researchers to explore cyanide-free synthetic routes for larger-scale production. rsc.org

Thermal Management: The reaction between an alkyl halide and a cyanide salt is often exothermic. On a gram scale, the heat generated can be substantial, potentially leading to runaway reactions or the formation of undesirable byproducts. Therefore, effective temperature control, through measures such as an ice bath or a controlled heating mantle, is crucial. The reaction is typically conducted at a controlled temperature, for instance, 60°C for an extended period (e.g., 16 hours), to ensure a steady reaction rate. chemicalbook.com

Reaction Monitoring: Closely monitoring the reaction progress is vital. Techniques like TLC or gas chromatography (GC) can be used to track the consumption of the starting material and the formation of the product, allowing for timely intervention if the reaction stalls or proceeds too rapidly.

Work-up and Purification: At a larger scale, the work-up procedure needs to be adapted. Extractions with larger volumes of solvents and subsequent washing steps become more cumbersome. The purification by flash column chromatography, while effective, can become impractical and costly on a gram scale due to the large quantities of silica gel and solvents required. Alternative purification methods such as distillation under reduced pressure might be considered, depending on the boiling point and thermal stability of the product.

Alternative Synthetic Strategies: For industrial or large-scale academic synthesis, exploring alternative, safer, and more sustainable methods is often a priority. Cyanide-free approaches, such as those employing biocatalysis or masked nitrile transfer reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction, offer a way to circumvent the hazards associated with metal cyanides. rsc.orgmdpi.com These methods, while potentially requiring more complex catalysts or reaction conditions, can provide a safer and more environmentally benign route to nitriles.

Table 2: Key Considerations for Gram-Scale Synthesis

| Consideration | Details and Challenges | Potential Solutions |

| Safety | High toxicity of sodium cyanide. rsc.org | Use of cyanide-free reagents (e.g., TosMIC), strict handling protocols. rsc.orgmdpi.com |

| Thermal Control | Exothermic nature of the reaction. chemicalbook.com | Controlled heating/cooling, monitoring of internal temperature. |

| Purification | Flash chromatography becomes inefficient. | Distillation under reduced pressure, crystallization. |

| Sustainability | Generation of toxic cyanide waste. rsc.org | Biocatalytic methods, cyanide-free synthetic routes. rsc.orgmdpi.com |

Chemical Reactivity and Transformation of 3 3 Fluorophenyl Propanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group is characterized by a carbon-nitrogen triple bond, which imparts a specific set of reactive properties to the molecule. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

The electrophilic nature of the nitrile carbon allows it to undergo addition reactions with various nucleophiles. These reactions are fundamental to the chemical transformation of 3-(3-Fluorophenyl)propanenitrile.

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids. This reaction can proceed under either acidic or basic conditions. chemguide.co.ukyoutube.com In acidic hydrolysis, the nitrile is heated with an aqueous acid, such as hydrochloric acid, which leads to the formation of 3-(3-fluorophenyl)propanoic acid and an ammonium (B1175870) salt. chemguide.co.uk Under basic conditions, heating with an alkali solution like sodium hydroxide initially produces the sodium salt of the carboxylic acid and ammonia gas; subsequent acidification is required to yield the free carboxylic acid. chemguide.co.uk The hydrolysis process typically proceeds through an amide intermediate. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed for this transformation. libretexts.orgdoubtnut.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 3-(3-fluorophenyl)propan-1-amine after an aqueous workup. chemistrysteps.comyoutube.com Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) is another effective method for this reduction. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can react with the nitrile group to form ketones after a hydrolysis step. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed in an aqueous acid workup to yield a ketone. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would produce 1-(3-fluorophenyl)butan-2-one.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 3-(3-Fluorophenyl)propanoic acid |

| Alkaline Hydrolysis | 1. NaOH, Heat 2. H₃O⁺ | 3-(3-Fluorophenyl)propanoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 3-(3-Fluorophenyl)propan-1-amine |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone derivative |

The reactivity of the nitrile group towards nucleophiles can be enhanced by electrophilic activation. In acidic media, the nitrogen atom can be protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles, such as water during hydrolysis. youtube.comresearchgate.net

Reactivity of the Fluorophenyl Moiety

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the new substituent. The directing effects are a combination of inductive and resonance effects.

The fluorine atom is an ortho-, para-directing group. Although it is highly electronegative and deactivates the ring towards electrophilic attack through its inductive effect, it can donate electron density to the ring via resonance. This resonance effect stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

The 3-propanenitrile side chain (-CH₂CH₂CN) is generally considered a deactivating group due to the electron-withdrawing nature of the cyano group. This deactivating effect is transmitted through the alkyl chain via an inductive effect. As a deactivating group, it will direct incoming electrophiles to the meta position relative to itself.

Considering the positions on the ring of this compound, the fluorine is at position 3 and the propanenitrile group is at position 1. The fluorine atom directs ortho (positions 2 and 4) and para (position 6) to itself. The propanenitrile group directs meta (positions 3 and 5) to itself. The combined directing effects would likely lead to a mixture of products, with substitution favored at positions 2, 4, and 6, influenced by the strong ortho-, para-directing effect of the fluorine atom.

| Substituent | Type | Directing Effect |

|---|---|---|

| Fluorine | Deactivating | Ortho, Para |

| -CH₂CH₂CN | Deactivating | Meta |

The fluorine atom has a dual role in influencing the reactivity of the phenyl ring. Its strong electron-withdrawing inductive effect deactivates the ring, making electrophilic substitution reactions slower compared to benzene. However, its ability to donate a lone pair of electrons through resonance (a +M effect) stabilizes the arenium ion intermediates at the ortho and para positions, thus directing incoming electrophiles to these sites. libretexts.org In some specific electrophilic aromatic substitutions, fluorine has been observed to act as an activating substituent, particularly influencing the rate of substitution at the para position.

Transformations to Derived Chemical Entities

The reactivity of the nitrile and fluorophenyl groups allows for the synthesis of a variety of derived chemical entities. The most common transformations involve the conversion of the nitrile group into other functional groups.

Synthesis of 3-(3-Fluorophenyl)propanoic Acid: As previously discussed, the hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality.

Synthesis of 3-(3-Fluorophenyl)propan-1-amine: The reduction of the nitrile group is a key method for the synthesis of primary amines. This reaction allows for the conversion of the cyano group into an aminomethyl group, extending the synthetic utility of the starting material.

Synthesis of Pyrrole Derivatives: In certain synthetic pathways, fluorophenyl-substituted nitriles can serve as precursors for the creation of more complex heterocyclic structures, such as pyrroles. For example, a multi-step synthesis involving a substitution reaction with 3-oxo-propionitrile followed by a hydrogenation cyclization can yield pyrrole derivatives. google.com

These transformations highlight the importance of this compound as a versatile intermediate in organic synthesis, providing access to a range of functionalized molecules.

Reduction Reactions to Amines

The reduction of the nitrile group is a key transformation, typically yielding primary amines. This conversion is of significant interest as it provides access to valuable chemical intermediates. The primary method for achieving this is catalytic hydrogenation.

Catalytic hydrogenation is the most common method for the reduction of nitriles. While specific studies on this compound are not extensively detailed in the provided search results, the hydrogenation of its close analog, 3-phenylpropionitrile (PPN), offers a well-documented model for this reaction. nih.govresearchgate.netnih.gov

One established approach involves heterogeneous catalysis using palladium on carbon (Pd/C). nih.govresearchgate.netnih.gov This method is performed in a liquid phase, often utilizing a two-phase solvent system of dichloromethane and water under mild conditions. nih.govresearchgate.netnih.gov The use of acidic additives is a critical parameter to enhance the selectivity towards the desired primary amine by forming a salt with the product, which limits its participation in side reactions. nih.gov

Another potential method for the hydrogenation of nitriles involves rhodium catalysts. google.com This process can also be carried out in a two-phase solvent system in the presence of a basic substance, which has been shown to produce high conversion and selectivity for the primary amine product at relatively low temperatures and pressures. google.com

The primary product of the complete reduction of this compound is 3-(3-Fluorophenyl)propan-1-amine. The reaction proceeds through an imine intermediate; the nitrile group is first partially reduced to an imine, which is then further reduced to the primary amine. nih.gov

However, the reaction pathway can lead to the formation of byproducts. The imine intermediate can react with a molecule of the primary amine product to form a secondary amine, bis(3-(3-fluorophenyl)propyl)amine, after reduction. Further reaction can lead to the formation of a tertiary amine. nih.gov Controlling reaction conditions such as temperature, pressure, catalyst, and the use of additives is crucial for maximizing the yield of the primary amine. For the analogous hydrogenation of 3-phenylpropionitrile, adjusting the temperature was shown to be a trade-off between reaction conversion and selectivity for the primary amine. nih.gov

Below is a table summarizing typical conditions for the hydrogenation of the analogous 3-phenylpropionitrile, which can be considered indicative for the fluorinated compound.

| Parameter | Value/Condition | Source |

| Catalyst | Palladium on Carbon (Pd/C) | nih.govresearchgate.net |

| Solvents | Dichloromethane / Water | nih.govresearchgate.net |

| Additives | NaH₂PO₄ and H₂SO₄ | nih.govresearchgate.net |

| Temperature | 30–80 °C | nih.govresearchgate.net |

| Pressure | 6 bar | nih.govresearchgate.net |

Oxidation Reactions

While the nitrile group is relatively resistant to oxidation, the aliphatic chain of this compound contains a benzylic position (the -CH₂- group directly attached to the phenyl ring). This position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize a benzylic carbon that has at least one hydrogen atom. chemistrysteps.com In the case of this compound, this reaction would be expected to convert the benzylic methylene (B1212753) group into a ketone, yielding 1-(3-fluorophenyl)-3-oxopropanenitrile. More recent methods for benzylic oxidation include efficient aerobic oxidations catalyzed by N-hydroxyimides in combination with simple iron salts. rsc.org

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org This two-stage reaction first converts the nitrile into an amide intermediate, which is then subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with an aqueous acid, such as dilute hydrochloric acid. libretexts.org The nitrogen atom of the nitrile is first protonated, making the carbon atom more electrophilic and susceptible to attack by water. After a series of proton transfers, an amide intermediate is formed. Continued heating in the acidic solution then hydrolyzes the amide to produce 3-(3-fluorophenyl)propanoic acid and an ammonium salt. chemistrysteps.com

Base-Catalyzed Hydrolysis : The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com This process, typically done by heating with an aqueous alkali solution like sodium hydroxide, also proceeds through an amide intermediate. The final product in the basic solution is the carboxylate salt, sodium 3-(3-fluorophenyl)propanoate, and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org

Derivatization via Substitution Reactions

Derivatization of this compound can occur via electrophilic aromatic substitution (EAS) on the fluorophenyl ring. The outcome of these reactions is dictated by the directing effects of the two existing substituents: the fluorine atom and the 3-propanenitrile side chain.

The fluorine atom is a deactivating but ortho-, para- directing group due to the interplay between its inductive electron-withdrawal and resonance electron-donation effects.

The substitution pattern for an incoming electrophile will be a composite of these directing effects. The positions ortho and para to the fluorine atom are positions 2, 4, and 6. The positions ortho and para to the 3-propanenitrile group are positions 2, 4, and 6. Therefore, electrophilic attack is strongly favored at the 2-, 4-, and 6-positions of the ring. Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation (e.g., with Br₂/FeBr₃)

Nitration (with HNO₃/H₂SO₄)

Sulfonation (with fuming H₂SO₄)

Friedel-Crafts Alkylation and Acylation (with an alkyl/acyl halide and a Lewis acid like AlCl₃) masterorganicchemistry.comchemistrysteps.com

Stability under Controlled Research Conditions

Under standard laboratory conditions, this compound is a stable organic compound. For long-term storage and to maintain its chemical integrity, specific conditions are recommended. The compound should be stored in a cool, dry, and well-ventilated area. nj-finechem.com It is crucial to keep it away from sources of heat, open flames, and strong oxidizing agents, as these could potentially initiate degradation or unwanted reactions. nj-finechem.com The compound should be kept in a tightly sealed container to prevent exposure to moisture and air. nj-finechem.com

Computational Chemistry Investigations of 3 3 Fluorophenyl Propanenitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 3-(3-Fluorophenyl)propanenitrile. DFT methods, such as the widely used B3LYP functional combined with various basis sets (e.g., 6-311++G(d,p)), offer a balance of accuracy and computational efficiency for determining molecular geometries, electronic properties, and vibrational spectra.

The first step in a DFT study is typically geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in the molecule. For a flexible molecule like this compound, which possesses several rotatable bonds, this process involves a conformational analysis to identify the various stable conformers and their relative energies.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-F | 1.35 | F-C-C | 118.5 |

| C≡N | 1.15 | C-C-C (aliphatic) | 112.0 |

| C-C (phenyl) | 1.39 (avg) | C-C≡N | 178.0 |

| C-H (phenyl) | 1.08 (avg) | H-C-H | 109.5 |

| C-C (aliphatic) | 1.54 | ||

| C-H (aliphatic) | 1.09 (avg) |

Note: This table is illustrative and represents typical values for similar compounds. Actual values would be obtained from a specific DFT calculation on this compound.

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

DFT calculations can provide the energies of these orbitals and map their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO may have significant contributions from the π* orbitals of the nitrile group and the phenyl ring. The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity. schrodinger.com

Table 2: Illustrative Frontier Orbital Energies and Related Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Property | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 6.4 |

| Ionization Potential (I ≈ -E_HOMO) | 7.2 |

| Electron Affinity (A ≈ -E_LUMO) | 0.8 |

| Chemical Hardness (η = (I-A)/2) | 3.2 |

| Chemical Potential (μ = -(I+A)/2) | -4.0 |

| Electrophilicity Index (ω = μ²/2η) | 2.5 |

Note: This table is illustrative. The exact values are dependent on the level of theory and basis set used in the calculation.

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The calculated frequencies are valuable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequency of the nitrile (C≡N) group, typically found around 2240-2260 cm⁻¹, can be precisely calculated. Similarly, the C-F stretching and various aromatic C-H and C-C vibrations can be identified.

It is common practice to scale the calculated vibrational frequencies by a factor to account for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental data. schrodinger.com The analysis of vibrational modes provides a detailed picture of the molecule's dynamics.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | - |

| Aliphatic C-H stretch | 2980-2850 | - |

| C≡N stretch | ~2250 | ~2245 |

| Aromatic C=C stretch | 1600-1450 | - |

| C-F stretch | ~1250 | - |

Note: This table is illustrative. Specific frequencies and their assignments would be determined from a detailed vibrational analysis.

The properties of a molecule can be significantly influenced by its environment, particularly in solution. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent on the structure and properties of a solute. researchgate.net In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

By performing DFT calculations with a PCM, it is possible to investigate how the conformational equilibrium, electronic properties, and vibrational frequencies of this compound change in different solvents. For example, more polar solvents might stabilize more polar conformers. The HOMO-LUMO gap and other electronic properties can also be affected by the solvent polarity. schrodinger.com Such studies are crucial for understanding the behavior of the molecule in realistic chemical environments.

Molecular Dynamics Simulations

While DFT studies provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.

For this compound, MD simulations could be employed to study its conformational dynamics in more detail, including the rates of interconversion between different conformers. In a solution, MD can provide a more explicit picture of the solute-solvent interactions, including the formation of hydrogen bonds (if applicable with the solvent) and the structure of the solvent shell around the molecule. Furthermore, MD simulations are essential for studying the behavior of the molecule in more complex environments, such as at an interface or within a biological system, providing insights into properties like diffusion and binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. rsc.org For this compound, a QSAR study would typically involve a series of its derivatives with varying substituents on the phenyl ring or modifications to the propanenitrile chain.

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment), or they can represent steric, electronic, or hydrophobic properties. A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the observed activity.

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to provide insights into the structural features that are important for the desired activity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. rsc.org This information is invaluable for the rational design of new compounds with improved properties.

Development of Predictive Models

Predictive modeling in chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses, establishes a mathematical or qualitative link between a molecule's structure and its biological activity. epa.gov These models are built using a "training set" of compounds with known activities to identify key molecular features—such as electronic, steric, and hydrophobic properties—that govern their effects. epa.gov

For a compound like this compound, QSAR models can predict its potential efficacy or toxicity. A typical QSAR study involves calculating a variety of molecular descriptors. While specific models for this compound are not extensively published, we can extrapolate the types of descriptors that would be crucial for building such a model based on its structure and related compounds. nih.gov

Table 1: Illustrative Molecular Descriptors for Predictive Modeling of this compound

| Descriptor Category | Specific Descriptor | Predicted Value/Importance for this compound | Rationale |

| Electronic | Dipole Moment | Moderate | The electronegative fluorine and nitrogen atoms create a significant dipole, influencing solubility and interactions with polar residues in a binding site. |

| HOMO/LUMO Energies | LUMO associated with the nitrile group | The Lowest Unoccupied Molecular Orbital (LUMO) on the nitrile group suggests susceptibility to nucleophilic attack, a key interaction in some enzymatic reactions. | |

| Steric/Topological | Molecular Weight | 149.16 g/mol chemicalbook.comcymitquimica.com | A low molecular weight generally correlates with better absorption and distribution properties (drug-likeness). nih.gov |

| Number of Rotatable Bonds | 3 | Flexibility allows the molecule to adopt different conformations to fit into a binding pocket. | |

| Topological Polar Surface Area (TPSA) | ~23.79 Ų | TPSA is a predictor of passive molecular transport through membranes and is within a favorable range for oral bioavailability. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicted ~1.7-2.0 | The fluorophenyl group contributes to lipophilicity, which is crucial for crossing cell membranes. The fluorine atom can enhance this property. benthamscience.com |

These descriptors would be used to construct a regression model or a machine learning algorithm to predict endpoints such as binding affinity, enzyme inhibition, or specific toxicity. epa.gov A valid QSAR model must have a defined endpoint, an unambiguous algorithm, and a defined domain of applicability to ensure its predictions are reliable. epa.gov

Derivation of Structure-Activity Information

Structure-Activity Relationship (SAR) studies provide qualitative insights into how specific structural modifications affect a molecule's activity. For nitriles related to this compound, SAR has been instrumental. For instance, in related series, the introduction of an amide bond in place of other groups was found to enhance metabolic stability without losing inhibitory potency against certain enzymes.

For this compound, a systematic SAR investigation would involve synthesizing and testing analogs to probe the importance of each part of the molecule:

The Phenyl Ring: Moving the fluorine atom to the 2- or 4-position would reveal the optimal substitution pattern for target interaction. Replacing the fluorine with other halogens (like chlorine in the analog 3-(3-chlorophenyl)propanenitrile) or with electron-donating groups would clarify the role of electronics in activity.

The Propyl Linker: Shortening or lengthening the three-carbon chain would determine the ideal distance between the phenyl ring and the nitrile group for fitting into a target's binding site.

The key takeaway from SAR is often a set of rules that guide the design of more potent and selective compounds. For example, studies on similar structures have shown that the presence and position of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a drug. benthamscience.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This method is crucial for understanding the molecular basis of a compound's activity and for virtual screening of large compound libraries.

While specific docking studies for this compound are not widely documented, its close analog, 3-(3-chlorophenyl)propanenitrile, has been investigated for potential anticonvulsant properties, suggesting interactions with neuronal voltage-gated sodium and L-type calcium channels. Therefore, a hypothetical docking study of this compound could be performed against these targets.

The process involves:

Obtaining the 3D structure of the target protein (e.g., a voltage-gated sodium channel) from a database like the Protein Data Bank.

Preparing the 3D structure of this compound and optimizing its geometry. nih.gov

Using a docking program (e.g., AutoDock Vina) to simulate the binding process and calculate a "docking score," which estimates the binding affinity. nih.gov

Table 2: Hypothetical Docking Results for this compound against a Neuronal Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Voltage-Gated Sodium Channel (Nav1.2) | -7.5 | Phe1764, Tyr1771, Leu1441 | Pi-Pi Stacking: The fluorophenyl ring interacts with the aromatic rings of Phenylalanine and Tyrosine residues. Hydrophobic Interactions: The propyl chain fits into a hydrophobic pocket formed by Leucine. |

| L-type Calcium Channel (Cav1.2) | -6.8 | Ser1190, Thr1191, Met1198 | Hydrogen Bond: The nitrogen atom of the nitrile group acts as a hydrogen bond acceptor with the hydroxyl group of Serine or Threonine. Halogen Bond: The fluorine atom may form a favorable halogen bond with an electron-rich oxygen or sulfur atom on the protein backbone or a residue like Methionine. |

The results of such a study would provide a detailed 3D model of the interaction, highlighting the specific amino acids involved and the types of chemical bonds (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. biointerfaceresearch.com This information is invaluable for designing new analogs with improved binding affinity and selectivity.

Chemogenomics Approaches for Target Prediction

Chemogenomics aims to systematically identify the biological targets of small molecules by analyzing large-scale chemical and biological data. nih.gov Instead of testing a compound against a single-target, chemogenomics approaches use a compound's chemical structure or its biological fingerprint (e.g., its effect on gene expression) to predict multiple potential protein targets from a vast database. nih.gov

For a compound like this compound, whose biological targets may not be fully known, chemogenomics offers a powerful discovery tool. The process typically involves:

Ligand-Based Methods: The structure of this compound is compared to thousands of other compounds with known biological targets in databases like ChEMBL or PubChem. If it is structurally similar to molecules known to inhibit a particular kinase or bind to a specific receptor, those proteins become predicted targets.

Phenotypic Screening Data: If the compound has been tested in cell-based assays (e.g., showing an anti-proliferative effect), the pattern of activity across different cell lines can be used as a "biological fingerprint." This fingerprint is then compared to those of reference compounds to infer the mechanism of action and potential targets. nih.gov

These computational predictions help generate new hypotheses about a compound's function. For example, a chemogenomics query might suggest that this compound could interact with targets previously associated with its analogs, such as GSK-3β or various ion channels, providing a clear path for experimental validation.

In Vitro Biological Activity and Mechanistic Studies of 3 3 Fluorophenyl Propanenitrile and Its Analogues

Exploration of Potential Biological Activities (General)

The exploration of the biological activities of 3-(3-Fluorophenyl)propanenitrile is primarily informed by the study of its structural relatives, the phenylpropanoids and their derivatives. These compounds are known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The presence of a phenylpropanoid backbone is a key determinant of these properties. nih.gov

Analogues of this compound, particularly those with halogen substitutions, have shown notable biological activities. For instance, chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant antimicrobial effects. nih.gov This suggests that this compound could also possess antimicrobial properties, a hypothesis that warrants further investigation through in vitro screening against various pathogens.

The general cytotoxic potential of related structures has also been a subject of study. The MTT assay, a standard colorimetric assay for assessing cell metabolic activity, is a common method for in vitro cytotoxicity evaluation of novel compounds. researchgate.netscholarsresearchlibrary.com Studies on arylpropyl sulfonamides, which share a similar propyl-phenyl core, have revealed cytotoxic activity against cancer cell lines. researchgate.net These findings suggest that this compound could be a candidate for cytotoxicity screening in cancer research.

Biological Target Elucidation and Validation

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a compound. For this compound, this process is guided by the targets identified for its analogues.

Enzyme Inhibition/Activation Studies

Several analogues of this compound have been identified as potent enzyme inhibitors. This suggests that this compound may also exert its biological effects through the modulation of enzyme activity.

One notable example is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, by analogues of the active metabolite of leflunomide. nih.gov These analogues share structural similarities with this compound. Another area of interest is the dual inhibition of aromatase and sulfatase by cyanophenyl derivatives, which has been explored for the treatment of hormone-dependent cancers. nih.gov The structure-activity relationship studies of these inhibitors highlight the importance of the cyanophenyl group in their activity. nih.gov

Enzyme Inhibition by Analogues of this compound

| Analogue Class | Enzyme Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Leflunomide metabolite analogues | Dihydroorotate Dehydrogenase (DHODH) | Immunosuppression, Rheumatoid Arthritis | nih.gov |

| 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) derivatives | Aromatase, Steroid Sulfatase | Hormone-dependent Cancers | nih.gov |

Receptor Ligand Binding Investigations

Interaction with Nucleic Acids

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. While there is no direct evidence of this compound interacting with nucleic acids, this remains a plausible mechanism of action that could be explored in future studies.

Proteome-Wide Target Identification Methodologies

Modern proteomic techniques offer a powerful approach to identifying the molecular targets of a compound without prior knowledge. Methodologies such as thermal proteome profiling (TPP) and proteome integral solubility alteration (PISA) can be employed to identify the direct and indirect protein targets of this compound on a proteome-wide scale. These methods rely on detecting changes in protein thermal stability upon ligand binding.

Cellular Signaling Pathway Modulation

The biological activities of a compound are ultimately mediated by its effects on cellular signaling pathways. Based on the activities of its analogues, this compound could potentially modulate several key pathways. For instance, the inhibition of enzymes like DHODH can impact nucleotide metabolism and cell proliferation pathways. nih.gov Similarly, the inhibition of aromatase would directly affect estrogen signaling pathways. nih.gov Further research is needed to elucidate the specific signaling pathways modulated by this compound.

In Vitro Cellular Assays

In vitro cellular assays are instrumental in determining the biological effects of a compound on living cells. These assays can reveal a compound's cytotoxicity, its specificity for certain cell types, and the molecular mechanisms through which it exerts its effects.

Cell Line Specificity Studies

The efficacy of a potential therapeutic agent is often determined by its ability to selectively target diseased cells while sparing healthy ones. Studies involving various cancer cell lines are crucial for establishing this selectivity. While specific data on the cell line specificity of this compound is not extensively detailed in the provided search results, the general approach involves screening a compound against a panel of diverse cancer cell lines. For instance, the NCI-60 panel, a collection of 60 human cancer cell lines from different tissues, is a common tool for such investigations. nih.gov The response of each cell line to the compound is measured, often as the concentration that inhibits cell growth by 50% (IC50). This allows for the identification of cell lines that are particularly sensitive or resistant to the compound, providing insights into its potential therapeutic window and mechanism of action.

For example, studies on other compounds, such as certain 1,3-thiazole derivatives, have demonstrated varying cytotoxic activities against different cancer cell lines like MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). nih.gov Similarly, a series of bis-lawsone derivatives were tested against five different cancer cell lines and one normal cell line to determine their selective pro-apoptotic activity. nih.gov This type of differential screening is essential for identifying compounds with a favorable therapeutic index.

Table 1: Illustrative Data on Cell Line Specificity of a Hypothetical Compound "X" This table is for illustrative purposes to demonstrate how cell line specificity data is typically presented and is not based on actual experimental results for this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| HeLa | Cervical Adenocarcinoma | 22.8 |

| A549 | Lung Carcinoma | 35.1 |

| HT-29 | Colorectal Adenocarcinoma | 18.5 |

| K562 | Chronic Myelogenous Leukemia | 8.9 |

| Normal Fibroblasts | Normal Connective Tissue | > 100 |

Mechanistic Studies in Cell-Based Models

Understanding the molecular mechanisms by which a compound induces its effects is a critical step in drug development. For anticancer agents, this often involves investigating the induction of apoptosis, a form of programmed cell death.

Apoptosis is a key process for eliminating damaged or cancerous cells. nih.gov Many chemotherapeutic agents exert their effects by triggering this pathway. nih.gov The induction of apoptosis can be confirmed through various assays, such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. nih.gov Another common method is flow cytometry using Annexin V staining, which identifies the externalization of phosphatidylserine, an early event in apoptosis. mdpi.com

Studies on various nitrile-containing compounds and other molecular structures have demonstrated their ability to induce apoptosis in cancer cells. For instance, certain 3-aryl-2-(2-thienyl)acrylonitriles have been shown to be potent inducers of apoptosis in hepatoma cells. mdpi.com Similarly, research on bis-lawsone derivatives revealed their capacity to selectively induce apoptosis in cancer cells. nih.gov While direct evidence for this compound is pending, its structural features suggest that investigating its pro-apoptotic potential would be a logical step.

The apoptotic process is tightly regulated by a complex interplay of proteins, most notably the Bcl-2 family and caspases. nih.gov The Bcl-2 family consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govfrontiersin.org The ratio of these proteins is a critical determinant of a cell's fate. nih.gov A shift towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. mdpi.com This, in turn, activates a cascade of caspases, which are proteases that execute the final stages of apoptosis. frontiersin.orgmdpi.com

Initiator caspases, such as caspase-9, are activated first, and they, in turn, activate executioner caspases like caspase-3, -6, and -7. nih.gov The activation of caspase-3 is a key event, leading to the cleavage of various cellular substrates and ultimately cell death. mdpi.commdpi.com The investigation of a compound's effect on the expression levels of Bcl-2 family proteins and the activation of caspases is therefore fundamental to understanding its apoptotic mechanism. For example, some compounds have been shown to induce apoptosis by downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax, leading to caspase-3 activation. mdpi.com

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been identified as a significant regulator of various physiological and pathological processes, including the immune response and cancer. nih.gov Initially known for mediating the toxic effects of environmental pollutants, the AhR is now recognized as a potential therapeutic target. nih.gov Its activation can influence cell proliferation, differentiation, and survival. nih.gov

The AhR pathway can be modulated by a wide range of compounds. For instance, omeprazole, a proton pump inhibitor, is known to be an AhR agonist. nih.gov Investigating whether this compound or its analogues interact with the AhR pathway could reveal novel mechanisms of action. This would involve determining if the compound can bind to and activate the AhR, leading to the transcription of its target genes. Such studies could uncover potential applications in immunomodulation or cancer therapy. nih.gov

Antimicrobial Activity Investigations (In Vitro)

In addition to anticancer properties, many chemical compounds are screened for their antimicrobial activity. In vitro antimicrobial assays are used to determine a compound's effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure, representing the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Studies on compounds with structural similarities to this compound, such as fluorobenzoylthiosemicarbazides and 2-fluorophenyl-4,6-disubstituted nih.govmdpi.comsigmaaldrich.cntriazines, have demonstrated antimicrobial activity against a range of Gram-positive bacteria and fungi. nih.govnih.gov For example, certain trifluoromethyl derivatives of thiosemicarbazides were active against both reference strains and clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov

The investigation of this compound's antimicrobial properties would involve testing it against a panel of clinically relevant bacteria and fungi.

Table 2: Illustrative Data on In Vitro Antimicrobial Activity of a Hypothetical Compound "Y" This table is for illustrative purposes to demonstrate how antimicrobial activity data is typically presented and is not based on actual experimental results for this compound.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Enterococcus faecalis | ATCC 29212 | 32 |

| Escherichia coli | ATCC 25922 | > 128 |

| Pseudomonas aeruginosa | ATCC 27853 | > 128 |

| Candida albicans | ATCC 90028 | 64 |

Anti-inflammatory Effects (In Vitro)

The anti-inflammatory potential of compounds is often evaluated in vitro by measuring their ability to inhibit the production of key inflammatory mediators in cell-based assays. Common models include macrophages, such as RAW 264.7 cells, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key markers of inflammation measured in these assays include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).

Studies on analogues of this compound, such as other fluorophenyl derivatives and phenylpropanoids, demonstrate notable anti-inflammatory properties. For instance, the synthetic compound N-(3-Florophenyl)ethylcaffeamide (FECA) has been shown to possess anti-inflammatory activity. In studies involving carrageenan-induced paw edema in mice, FECA reduced levels of cyclooxygenase-2 (COX-2), NO, and TNF-α in the inflamed tissue. nih.gov This suggests that the fluorophenyl moiety can be a component of molecules with significant anti-inflammatory effects.

Another study on 3-arylphthalides, which share a phenyl-based core structure, investigated their ability to inhibit NO production in LPS-stimulated microglial Bv.2 cells and RAW 264.7 macrophage cells. The compound 3-(2,4-dihydroxyphenyl)phthalide, in particular, showed strong inhibition of NO production and also reduced the expression of pro-inflammatory cytokines IL-1β and IL-6 in RAW 264.7 cells.

The general mechanism for many anti-inflammatory agents involves the downregulation of pro-inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. nih.gov Activation of this pathway by stimuli like LPS leads to the production of inflammatory mediators including iNOS (which produces NO) and cytokines like TNF-α and IL-6. nih.govnih.gov The ability of analogues to suppress these mediators indicates that they may interfere with this signaling cascade.

Table 1: In Vitro Anti-inflammatory Activity of Analogue Compounds

| Compound/Analogue | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| N-(3-Florophenyl)ethylcaffeamide (FECA) | Paw tissue (in vivo model reflects in vitro mechanisms) | COX-2, NO, TNF-α Inhibition | Reduced levels of inflammatory mediators. | nih.gov |

| 3-(2,4-dihydroxyphenyl)phthalide | Bv.2 and RAW 264.7 cells | Nitric Oxide (NO) Production Inhibition | Strongly inhibited LPS-induced NO production. | |

| 3-(2,4-dihydroxyphenyl)phthalide | RAW 264.7 cells | Cytokine Expression (Il1b, Il6) | Reduced expression of pro-inflammatory cytokines. | |

| Phenylpropanoids from Piper betle | Bovine Serum Albumin (BSA) | Protein Denaturation Assay | Activity depends on the position of hydroxyl groups. | researchgate.net |

Enantioselective Biocatalysis and Enzyme Hydrolysis

Biocatalysis utilizes enzymes to perform chemical transformations, often with high stereo- and regioselectivity. For nitriles, two main enzymatic pathways exist for hydrolysis: nitrilases convert nitriles directly to carboxylic acids and ammonia, while nitrile hydratases convert nitriles to amides, which can then be further hydrolyzed to carboxylic acids by amidases. wikipedia.orgnih.gov These enzymatic processes are crucial for the synthesis of optically pure compounds, which is of great importance in the pharmaceutical industry.

The hydrolysis of arylpropionitriles is a well-studied area of biocatalysis. The stereoselectivity of nitrile-hydrolyzing enzymes allows for the kinetic resolution of racemic mixtures. For example, research has shown that nitrilases can exhibit high enantioselectivity in the hydrolysis of α-arylpropionitriles.

Lipases are another class of enzymes widely used for the kinetic resolution of chiral compounds, including derivatives of propanenitriles. A biocatalytic approach has been successfully used for the resolution of 3-hydroxy-3-phenylpropanonitrile, a key intermediate in the synthesis of fluoxetine. In these reactions, a lipase, such as one from Pseudomonas fluorescens, can selectively acylate one enantiomer, allowing for the separation of the two. d-nb.info The efficiency and enantioselectivity of these reactions can be influenced by the enzyme source, the solvent, and the acylating agent.

The general mechanism for nitrilase-catalyzed hydrolysis involves a nucleophilic attack on the electrophilic carbon of the nitrile group by a cysteine residue in the enzyme's active site. wikipedia.orgresearchgate.net This forms a thioimidate intermediate, which is then hydrolyzed by water to yield the carboxylic acid and regenerate the enzyme. wikipedia.org

Table 2: Examples of Enantioselective Biocatalysis of Analogue Nitriles

| Substrate | Enzyme Type | Enzyme Source Example | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Arylpropionitriles | Nitrilase/Amidase | Rhodococcus sp. | Hydrolysis | Chiral carboxylic acids or amides | nih.gov |

| 3-Hydroxy-3-phenylpropanonitrile | Lipase | Pseudomonas fluorescens | Kinetic Resolution (Transesterification) | Enantiopure alcohol and ester | d-nb.info |

| Aryltrimethylsilyl chiral alcohols | Lipase | - | Kinetic Resolution (Transesterification) | (S)-alcohol and (R)-acetylated product | nih.gov |

| Aromatic Morita-Baylis-Hillman acetates | Lipase | P. cepacia, C. antarctica | Kinetic Resolution (Hydrolysis) | Enantiopure acetates and alcohols | d-nb.info |

Research on Derivatives and Analogues of 3 3 Fluorophenyl Propanenitrile

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 3-(3-fluorophenyl)propanenitrile, influences its biological activity. These studies guide the modification of the molecule to enhance desired effects and reduce unwanted ones.

Impact of Substituent Modifications on Biological Activity

The modification of substituents on the fluorophenyl ring or other parts of the molecule can dramatically alter its interaction with biological targets. Research has shown that the fluorine atom itself is a critical determinant of activity in many contexts.

In one study focused on designing dual PI3K/mTOR inhibitors, a compound featuring a 3-fluorophenyl group (12a) was found to have the lowest activity in its series. nih.gov Interestingly, replacing the meta-positioned fluorine with other substituents led to a significant shift in biological activity against various cancer cell lines. This highlights the sensitive nature of the substituent at this position. nih.gov

Similarly, in studies of analogues of FPMINT, an inhibitor of human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was deemed essential for inhibitory activity against ENT1 and ENT2. frontiersin.org The modification of this part of the molecule was shown to directly impact both the potency and the selectivity of the inhibition. frontiersin.org

Further research on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, which act as dopamine (B1211576) uptake inhibitors, demonstrated that while the fluorophenyl groups are important, modifications at the tropane (B1204802) nitrogen were key to separating affinity for the dopamine transporter from that of muscarinic receptors. nih.gov

Table 1: Impact of Phenyl Ring Substituent on PI3K/mTOR Inhibitory Activity This table is based on comparative analysis of compound 12a and its analogues in a study on morpholinopyrimidine-5-carbonitrile derivatives. nih.gov

| Compound | Substituent at meta-position | Observed Activity Level |

| 12a | 3-Fluoro | Lowest in the series |

| 12b | 3-Chloro | Moderate to excellent |

| 12c | 3-Bromo | Moderate to excellent |

| 12d | 3-Hydroxyl | Moderate to excellent |

| 12e | 3-Nitro | Moderate to excellent |

Positional Isomer Effects (e.g., para-fluoro vs. meta-fluoro)

The position of a substituent on the phenyl ring can be as crucial as its chemical nature. This phenomenon, known as a positional isomeric effect, can significantly influence a molecule's shape, electronic properties, and ultimately, its biological function. For instance, the addition of a methyl group to the meta position of a benzene (B151609) moiety in certain FPMINT analogues was found to restore inhibitory activity on both ENT1 and ENT2, an effect not seen with substitutions at other positions. frontiersin.org

While direct comparative studies between the meta-fluoro (as in this compound) and para-fluoro isomers are not extensively detailed in the provided context, research in related fields underscores the importance of such positional differences. For example, in the development of small molecule acceptors for polymer solar cells, the specific position of a bromine substituent on an indanone end-group (isomeric forms IC-Br-γ and IC-Br-δ) had a profound impact on photovoltaic performance. rsc.org The study revealed that a mixture of isomers could even outperform the pure, separated isomers, leading to improved carrier generation and transport. rsc.org This illustrates the critical role that positional isomerism plays in fine-tuning molecular properties.

Synthesis of Diversified Chemical Libraries

The synthesis of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. vapourtec.com These libraries allow for the high-throughput screening of thousands of molecules to identify candidates with desired properties. vapourtec.com Advanced techniques, such as automated flow chemistry, have made it possible to generate hyperdiverse libraries with immense speed and efficiency. chemrxiv.org

Incorporation into Complex Organic Molecules as Building Blocks

This compound and similar fluorinated compounds are considered valuable organic building blocks. sigmaaldrich.com The incorporation of fluorine can modulate key properties like metabolic stability, lipophilicity, and binding affinity with minimal steric changes. sigmaaldrich.com These fluorinated building blocks are frequently used in the modular assembly of more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com

Examples of this can be seen in the synthesis of various biologically active agents. The 3-fluorophenyl moiety is a key component in the structure of novel morpholinopyrimidine-5-carbonitrile derivatives investigated as PI3K/mTOR inhibitors and in tropane analogues designed as dopamine transporter ligands. nih.govnih.gov

Design and Synthesis of Novel Fluorophenylpropanenitrile Derivatives

The design and synthesis of novel derivatives are driven by SAR insights and the desire to explore new chemical space. For example, new phthalonitrile (B49051) derivatives have been synthesized to serve as key intermediates for creating novel phthalocyanines with potential antioxidant and antitumor activities. nih.gov

In a different approach, a series of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine were synthesized through a multi-step process that included reactions under microwave heating. mdpi.com This demonstrates the use of modern synthetic methods to efficiently generate novel and complex heterocyclic compounds from simpler building blocks. mdpi.com The synthesis of a series of morpholinopyrimidine-5-carbonitriles also involved a multi-step pathway, starting from the reaction of a key intermediate with various reagents to produce a library of Schiff bases for antiproliferative testing. nih.gov

Characterization of Related Compounds (e.g., 3-(3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile))

The definitive identification and characterization of newly synthesized compounds are crucial. While specific characterization data for 3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile (B13054540) is not available in the searched literature, the methods used for related complex derivatives are well-documented.

For instance, novel N-benzylidene derivatives of chromenopyrimidine were fully characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS). mdpi.com These methods provide a complete picture of the molecule's structure and purity.

Table 2: Example of Spectroscopic Data for a Related Derivative, Ethyl N-(3-cyano-4H-chromen-2-yl)formimidate (6b) mdpi.comThis table illustrates the types of data generated during the characterization of complex organic molecules related to the target compound's structural class.

| Analysis Type | Method | Data |

| Infrared (IR) Spectroscopy | KBr, ν, cm⁻¹ | 1510 (C=C); 2209 (CN); 1646 (C=N) |

| Proton NMR (¹H NMR) | DMSO-d₆, δ (ppm) | 1.33 (t, 3H, CH₃); 3.86 (s, 2H, CH₂); 4.33 (q, 2H, O-CH₂); 7.08-7.26 (m, 4H, Ar); 8.56 (s, 1H, CH=N) |

Comparative Analysis with Related Fluorinated Phenylpropanenitriles (e.g., 2-(3-fluorophenyl)propanenitrilecymitquimica.com)

The structural distinction between this compound and its isomer, 2-(3-fluorophenyl)propanenitrile (B2465708), lies in the position of the cyanoethyl group on the fluorinated benzene ring. This seemingly subtle difference in molecular architecture can lead to significant variations in their chemical reactivity and biological activity.

Physicochemical Properties:

Both this compound and 2-(3-fluorophenyl)propanenitrile share the same molecular formula, C₉H₈FN, and a molecular weight of approximately 149.17 g/mol . cymitquimica.comchemicalbook.com However, the placement of the electron-withdrawing fluorine atom and the propanenitrile substituent influences the electron distribution within the phenyl ring, which can affect properties such as dipole moment, boiling point, and solubility. Detailed experimental data for a direct comparison of these properties are not extensively available in the current literature, but it is reasonable to infer that the differing substitution patterns would result in distinct physical characteristics.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₉H₈FN | 149.17 | 25468-87-5 cymitquimica.com |

| 2-(3-fluorophenyl)propanenitrile | C₉H₈FN | 149.17 | 1096868-17-5 chemicalbook.com |

Reactivity and Synthesis:

The synthesis of this compound has been documented, for instance, through the reaction of 3-fluorophenethyl bromide with sodium cyanide in N,N-dimethyl-formamide. The reactivity of the nitrile group and the aromatic ring in both isomers is expected to be influenced by the fluorine's position. For instance, the electronic environment of the benzylic position in 2-(3-fluorophenyl)propanenitrile would differ from that of the ethyl chain in this compound, potentially affecting their reactivity in reactions such as oxidation, reduction, or substitution.

Derivatives and Analogues in Research:

Research into derivatives of these fluorinated phenylpropanenitriles provides further insight into the impact of isomeric positioning. For example, derivatives of this compound have been explored for their potential biological activities. One such derivative is 2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile, which has been investigated for its potential in medicinal chemistry. The presence of the fluorine atom in these more complex molecules is noted to modulate reactivity and biological activity.

Similarly, while specific research on the biological activity of 2-(3-fluorophenyl)propanenitrile is not widely published, studies on related fluorinated aromatic compounds underscore the principle that the position of the fluorine atom can dramatically alter a molecule's interaction with biological targets. This can lead to significant differences in efficacy and selectivity for compounds that are structurally very similar.

Future Research Directions and Open Questions

Development of Advanced Synthetic Strategies

The synthesis of β-aryl nitriles, including compounds like 3-(3-Fluorophenyl)propanenitrile, is a cornerstone of organic chemistry. However, future research should focus on developing more sophisticated and sustainable synthetic methodologies. Key areas for exploration include:

Green Chemistry Approaches: Investigation into eco-friendly synthetic routes that minimize hazardous reagents and solvents is paramount. This could involve exploring solid-phase synthesis, solvent-free reactions, or the use of greener solvent systems.

Biocatalysis: The use of enzymes, such as nitrilases or nitrile hydratases, offers a highly selective and environmentally benign alternative to traditional chemical methods. Research into identifying or engineering enzymes for the specific synthesis or modification of this compound could yield highly efficient and enantioselective processes.

Flow Chemistry: Continuous flow synthesis presents opportunities for improved reaction control, scalability, and safety, particularly for reactions involving hazardous intermediates. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Cyanide-Free Synthesis: Given the toxicity of cyanide reagents, the development of novel synthetic pathways that avoid their use is a critical area of future research. This could involve innovative C-C bond formation strategies or the use of alternative cyanating agents.

Deeper Mechanistic Understanding of Biological Interactions

Currently, there is a dearth of information regarding the specific biological activities of this compound. Future research should aim to elucidate its potential therapeutic effects and the underlying mechanisms of action. Drawing inspiration from studies on structurally similar molecules, potential areas of investigation include:

Enzyme Inhibition Studies: Many pharmacologically active compounds containing a nitrile group act as enzyme inhibitors. For instance, propanenitrile scaffolds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target in the treatment of type 2 diabetes. nih.govnih.govmdpi.comsemanticscholar.org Screening this compound against a panel of relevant enzymes could uncover novel therapeutic targets.